molecular formula C24H32Br2Si B1428644 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 852138-90-0

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole

Cat. No.: B1428644
CAS No.: 852138-90-0
M. Wt: 508.4 g/mol
InChI Key: GNCCMCWBSKYLLL-UHFFFAOYSA-N
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Description

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole: is an organosilicon compound characterized by the presence of bromine and hexyl groups attached to a dibenzo[b,d]silole core. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dihexyl-5H-dibenzo[b,d]silole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.

Major Products Formed:

    Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.

    Coupling Reactions: Formation of biaryl or polyaryl compounds.

    Reduction Reactions: Formation of 5,5-dihexyl-5H-dibenzo[b,d]silole.

Scientific Research Applications

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include electron transfer and charge transport mechanisms, which are critical for its function in organic electronics .

Comparison with Similar Compounds

  • 2,7-Dibromo-9,9-dihexyldibenzosilole
  • (2,7-dibromo-9,9-dihexyl)silafluorene
  • 2,7-Dibromo-9,9’-dihexyl-9H-9-dibenzosilole

Comparison: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern and the presence of hexyl groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for certain applications in organic electronics and material science .

Properties

IUPAC Name

3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCCMCWBSKYLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730788
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-90-0
Record name 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852138-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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